1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthesis Techniques
Research has focused on developing novel synthesis methods for compounds related to "1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea". For instance, the study by Villalgordo et al. (2022) presents a regioselective synthesis approach for urolithin glucuronides, which are metabolites derived from ellagic acid and ellagitannins. These metabolites, related to the target compound, have demonstrated significant biological activities, suggesting potential health benefits from ellagitannin- and ellagic acid-containing foods (Villalgordo et al., 2022).
Anticancer and Anti-inflammatory Applications
The compound's structural analogs have been investigated for their potential anticancer and anti-inflammatory properties. For example, a study on "1-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives" highlighted their role as novel p38 MAPK inhibitors, suggesting potential applications in treating inflammation-related diseases (Xingzhou Li et al., 2009).
Enzyme Inhibition for Therapeutic Effects
Compounds with a similar structure have been explored for their ability to inhibit specific enzymes, offering therapeutic benefits. A study by La Motta et al. (2009) explored pyrazolo[3,4-d]pyrimidin-4-ones as adenosine deaminase inhibitors, showing significant inhibitory activity and potential for treating bowel inflammation (La Motta et al., 2009).
Antihyperglycemic Properties
Research on pyrazole derivatives has also indicated potential antihyperglycemic effects. A study by Kees et al. (1996) on a related compound demonstrated significant reduction in plasma glucose levels in diabetic mice, suggesting a new class of antihyperglycemic agents that may correct hyperglycemia by inhibiting renal tubular glucose reabsorption (Kees et al., 1996).
Hydrogel Formation and Physical Property Tuning
The compound's structural family has been studied for its ability to form hydrogels and tune physical properties through anion interaction. Lloyd and Steed (2011) discussed the formation of hydrogels by a related urea compound and how the gel's physical properties can be modulated by different anions, suggesting potential applications in material science (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)13-4-3-5-14(8-13)25-19(28)26-15-9-24-27(10-15)11-16-12-29-17-6-1-2-7-18(17)30-16/h1-10,16H,11-12H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFAFBFXWSNWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.